7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid

Descripción

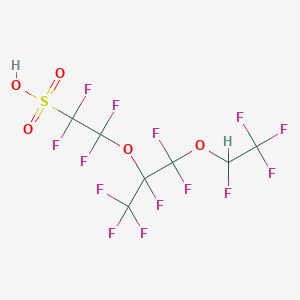

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid (CAS RN: 749836-20-2), also referred to as "Nafion byproduct 2" (NB2) in industrial contexts, is a per- and polyfluoroalkyl substance (PFAS) characterized by a branched molecular structure containing ether linkages and a terminal sulfonic acid group . Its molecular formula is C₇H₂F₁₄O₅S, with a molecular weight of 464.13 g/mol . This compound is a byproduct of Nafion membrane manufacturing and has been detected in environmental and biological samples, including the Cape Fear River in North Carolina and human serum .

Analytical methods, such as liquid chromatography–tandem mass spectrometry (LC-MS/MS), have been optimized to quantify its presence in biological media like serum and urine .

Propiedades

IUPAC Name |

1,1,2,2-tetrafluoro-2-[1,1,1,2,3,3-hexafluoro-3-(1,2,2,2-tetrafluoroethoxy)propan-2-yl]oxyethanesulfonic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2F14O5S/c8-1(2(9,10)11)25-5(16,17)3(12,4(13,14)15)26-6(18,19)7(20,21)27(22,23)24/h1H,(H,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOHJZTAURQTUHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(OC(C(C(F)(F)F)(OC(C(F)(F)S(=O)(=O)O)(F)F)F)(F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2F14O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10892352 | |

| Record name | 5-(1,2,2,2-Tetrafluoro)ethoxy-perfluoro-3-oxa-4-methylpentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

464.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

749836-20-2 | |

| Record name | 5-(1,2,2,2-Tetrafluoro)ethoxy-perfluoro-3-oxa-4-methylpentanesulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10892352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid typically involves the fluorination of organic precursors under controlled conditions. The process often requires the use of fluorinating agents such as sulfur tetrafluoride or cobalt trifluoride. The reaction conditions are carefully monitored to ensure the complete substitution of hydrogen atoms with fluorine atoms .

Industrial Production Methods

Industrial production of this compound involves large-scale fluorination processes. These processes are carried out in specialized reactors designed to handle highly reactive fluorinating agents. The production methods are optimized to maximize yield and purity while minimizing the release of hazardous by-products .

Análisis De Reacciones Químicas

Types of Reactions

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form perfluorinated carboxylic acids.

Reduction: Reduction reactions can convert it into less fluorinated derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the sulfonic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are employed in substitution reactions.

Major Products

The major products formed from these reactions include perfluorinated carboxylic acids, less fluorinated derivatives, and various substituted compounds depending on the reagents used .

Aplicaciones Científicas De Investigación

Environmental Analysis

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid serves as a critical standard in environmental studies to detect and quantify PFAS in various matrices, including water and soil samples. Its stability allows it to be used as a reference material for regulatory compliance and environmental safety assessments. Studies have shown that it can aid in understanding the distribution and concentration of PFAS in the environment, contributing to efforts aimed at mitigating pollution from these substances .

Chemical Research

In chemistry, this compound is utilized as an intermediate for incorporating sulfonic acid groups into polymers, enhancing their properties such as hydrophobicity and chemical resistance. It undergoes various chemical reactions, including oxidation, reduction, and nucleophilic substitution, making it valuable for synthesizing new materials with tailored characteristics .

Biological Studies

Research into the biological effects of this compound has revealed potential toxicological impacts associated with PFAS exposure. Studies indicate that compounds within this class can disrupt endocrine functions and may lead to developmental toxicity in organisms . Investigations are ongoing to explore its effects on human health, particularly regarding liver function and immune responses.

Industrial Applications

The compound is employed in manufacturing specialized materials such as water and oil repellents, fluoropolymer coatings, and membranes for electrochemical devices. Its unique properties make it suitable for applications requiring high chemical resistance and durability .

Case Study 1: Environmental Monitoring

A study conducted by researchers at the University of California assessed the presence of various PFAS compounds, including this compound, in groundwater sources near industrial sites. The results indicated significant contamination levels linked to industrial discharge practices. This research highlighted the importance of using this compound as a standard for monitoring PFAS levels in environmental samples .

Case Study 2: Toxicological Evaluation

A comprehensive review published in Environmental Health Perspectives examined the toxic effects of PFAS on human health, focusing on compounds like this compound. The study found correlations between exposure levels and adverse health outcomes such as increased cholesterol levels and immune system dysfunctions among populations living near contaminated sites.

Mecanismo De Acción

The mechanism of action of 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid involves its interaction with biological molecules and cellular pathways. It can bind to proteins and disrupt normal cellular functions. The compound’s high affinity for binding to serum albumin and other proteins can lead to bioaccumulation and potential toxic effects. The pathways involved include oxidative stress and inflammatory responses .

Comparación Con Compuestos Similares

Table 1: Structural Comparison of Select PFAS

| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid | 749836-20-2 | C₇H₂F₁₄O₅S | 464.13 | Branched with ether linkages, sulfonic acid |

| PFOA | 335-67-1 | C₈HF₁₅O₂ | 414.07 | Linear carboxylic acid |

| PFOS | 1763-23-1 | C₈HF₁₇O₃S | 500.13 | Linear sulfonic acid |

| GenX (Ammonium perfluoro(2-methyl-3-oxahexanoate)) | 62037-80-3 | C₆HF₁₁O₃⁻·NH₄⁺ | 330.10 | Ether oxygen, shorter chain, ammonium salt |

Toxicological Profiles

Developmental Toxicity

Immunotoxicity

In studies on neutrophil respiratory burst suppression:

- GenX and PFHxA (80 μM) significantly inhibited immune response in zebrafish embryos and human neutrophils.

Table 2: Comparative Toxicity Data

Environmental Behavior and Detection

- Persistence : While all PFAS resist degradation, the ether linkages in this compound may alter hydrolysis rates compared to fully fluorinated chains .

- Analytical Challenges : Its branched structure complicates detection via LC-MS/MS, requiring optimized protocols to distinguish it from legacy PFAS .

Table 3: Environmental and Analytical Metrics

| Compound | Half-life (Est.) | Bioaccumulation Factor | Detection Method |

|---|---|---|---|

| This compound | Unknown | Moderate | LC-MS/MS (LOD: ~0.1 µg/L) |

| PFOA | 3–7 years | High | LC-MS/MS |

| PFOS | >5 years | Very high | LC-MS/MS |

Regulatory Status

Actividad Biológica

7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid, also known as Nafion byproduct 2 (NBP2), is a member of the per- and polyfluoroalkyl substances (PFAS) family. This compound has garnered attention due to its unique chemical properties and potential biological impacts, particularly regarding its stability, bioaccumulation potential, and toxicity. This article explores the biological activity of NBP2, synthesizing findings from diverse research studies.

This compound is characterized by its fluorinated structure, which confers significant stability against hydrolysis and oxidation. This stability raises concerns about its persistence in the environment and potential accumulation in biological systems. The sulfonic acid group enables it to participate in acid-base reactions, forming salts that may play roles in various applications.

Toxicity and Health Impacts

Research indicates that exposure to NBP2 can lead to several adverse health effects:

- Endocrine Disruption : NBP2 has been associated with endocrine-disrupting properties, which can interfere with hormonal functions in organisms.

- Developmental Toxicity : Studies on animal models suggest that exposure during critical developmental periods can lead to developmental issues in offspring .

- Immune System Effects : NBP2 has been shown to suppress immune responses, particularly affecting neutrophil function. For instance, exposure to related PFAS compounds has been linked to a reduction in the respiratory burst of neutrophils, a critical component of the innate immune response .

The mode of action for NBP2 involves several biochemical pathways:

- Protein and Lipid Interaction : Its hydrophobic nature allows NBP2 to interact with proteins and lipids within biological membranes, potentially altering their functions.

- Bioaccumulation : NBP2's ability to bioaccumulate raises concerns about long-term health effects. Studies have demonstrated that this compound can accumulate in various tissues over time .

Animal Studies

-

Maternal Exposure Study : A study involving pregnant Sprague-Dawley rats revealed that maternal exposure to a mixture of PFAS, including NBP2, resulted in significant neonatal mortality and developmental issues in offspring. The study highlighted dose-additive effects when exposed to multiple PFAS simultaneously .

Mixture Dose 100% 33% 10% 3% 1% HFPO-DA (mg/kg/d) 110 36.7 11 3.67 1.1 NBP2 (mg/kg/d) 10 3.3 1 0.33 0.1 PFOS (mg/kg/d) 3 1 0.3 0.1 0.03 - Transcriptomic Changes : Another study assessed the transcriptomic effects of NBP2 on zebrafish embryos, revealing significant alterations in gene expression related to brain and nervous system development at various exposure times post-fertilization . These findings underscore the compound's potential impact on developmental processes.

Ecological Risks

The ecological risks associated with NBP2 stem from its chemical stability and bioaccumulation potential. As a PFAS, it can persist in environmental matrices, leading to long-term contamination of water sources and biota. The interactions of NBP2 with soil particles further complicate its mobility and bioavailability, raising concerns about environmental health.

Q & A

Basic Research Questions

Q. What are the primary analytical methods for detecting and quantifying 7H-Perfluoro-4-methyl-3,6-dioxaoctanesulfonic acid in environmental samples?

- Methodology : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting perfluorinated sulfonic acids (PFSAs), including this compound. Key steps include:

- Sample preparation : Solid-phase extraction (SPE) using weak anion-exchange cartridges to isolate PFAS from complex matrices (e.g., water, soil) .

- Isotopic dilution : Use of isotopically labeled internal standards (e.g., ¹³C or ¹⁸F analogs) to correct matrix effects and ionization variability .

- Chromatographic separation : A C18 column with a methanol/water mobile phase containing ammonium acetate to enhance ionization efficiency .

- Challenges : Co-elution with structurally similar PFAS (e.g., perfluorooctanesulfonic acid, PFOS) requires high-resolution mass spectrometry to resolve .

Q. How does the environmental persistence of this compound compare to legacy PFAS like PFOS?

- Key findings :

- The compound’s ether-linked oxygen atoms (3,6-dioxa structure) may reduce recalcitrance compared to fully carbon-chain PFAS like PFOS, but its sulfonic acid group and fluorine saturation still confer high stability .

- Degradation studies suggest resistance to hydrolysis and photolysis under typical environmental conditions, with half-lives exceeding 5 years in aqueous systems .

- Methodological considerations : Use of accelerated aging experiments (e.g., UV/ozone exposure) to model long-term persistence and identify breakdown products .

Advanced Research Questions

Q. How can researchers resolve contradictions in toxicity data for this compound across in vitro and in vivo models?

- Experimental design :

- Dose-response alignment : Ensure in vitro assays (e.g., hepatocyte viability tests) use concentrations comparable to in vivo tissue levels measured via pharmacokinetic modeling .

- Metabolite profiling : Identify bioactive metabolites (e.g., sulfonate esters) using high-resolution mass spectrometry, as parent compound stability may mask indirect toxicity mechanisms .

- Case study : Discrepancies in endocrine disruption assays may arise from differences in protein binding (e.g., albumin interaction in serum-containing media) .

Q. What strategies optimize the synthesis of this compound for isotopic labeling studies?

- Synthetic methodology :

- Fluoropolymer precursors : Start with perfluorinated ether sulfonyl fluoride intermediates (e.g., Perfluoro(4-methyl-3,6-dioxaoct-7-ene)sulfonyl fluoride) for controlled hydrolysis to the sulfonic acid .

- Isotope incorporation : Introduce ¹⁸F or ¹³C labels at the methyl or ether oxygen positions via fluorination of ketone precursors under anhydrous conditions .

Q. How do computational models predict the bioaccumulation potential of this compound in aquatic ecosystems?

- Modeling framework :

- QSAR (Quantitative Structure-Activity Relationship) : Input parameters include octanol-water partition coefficient (log KOW), acid dissociation constant (pKa), and protein-binding affinity .

- Biotransformation rates : Incorporate ether bond lability estimates from molecular dynamics simulations to adjust bioaccumulation factors .

- Validation : Compare model outputs to field data from Arctic biomonitoring studies, where PFAS accumulation in top predators (e.g., polar bears) is well-documented .

Data Contradiction Analysis

Q. Why do some studies report low sorption of this compound to soils, while others indicate strong binding to organic matter?

- Hypothesis : The compound’s ether linkages may reduce hydrophobicity-driven sorption, but specific interactions (e.g., hydrogen bonding with soil organic matter) dominate in high-carbon matrices .

- Methodological reconciliation :

- Sorption isotherms : Conduct experiments across varied soil types (e.g., clay vs. peat) and pH conditions to isolate binding mechanisms .

- Competitive assays : Test co-exposure with legacy PFAS (e.g., PFOS) to evaluate competitive displacement on sorption sites .

Methodological Gaps and Recommendations

- Analytical standards : Limited availability of certified reference materials for this compound necessitates interlaboratory comparisons to harmonize LC-MS/MS protocols .

- Degradation pathways : Prioritize studies on advanced oxidation processes (e.g., plasma-based systems) to identify potential remediation strategies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.